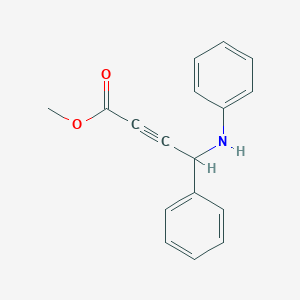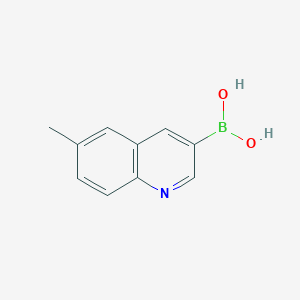
(6-Methylquinolin-3-yl)boronic acid
説明
“(6-Methylquinolin-3-yl)boronic acid” is a boronic acid derivative with the molecular formula C10H10BNO2 . It has a molecular weight of 187.01 . It is a solid substance that should be stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The molecular structure of “(6-Methylquinolin-3-yl)boronic acid” can be represented by the InChI code 1S/C10H10BNO2/c1-7-2-3-10-8(4-7)5-9(6-12-10)11(13)14/h2-6,13-14H,1H3 . The corresponding InChI Key is YDBDSKYPNQEAIU-UHFFFAOYSA-N .
Chemical Reactions Analysis
Boronic acids, including “(6-Methylquinolin-3-yl)boronic acid”, are commonly used in Suzuki–Miyaura coupling reactions . This reaction is a palladium-catalyzed carbon–carbon bond-forming reaction that is widely used due to its mild and functional group tolerant reaction conditions . Boronic acids are also susceptible to side reactions such as protodeboronation, oxidation, and palladium-catalyzed homocoupling .
Physical And Chemical Properties Analysis
“(6-Methylquinolin-3-yl)boronic acid” is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .
科学的研究の応用
Organic Synthesis
Boronic acids are used in organic synthesis for the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross coupling, which is used to form carbon-carbon bonds - a key process in the manufacture of various chemical products.
Sensing Applications
Boronic acids can interact with diols and strong Lewis bases, which leads to their utility in various sensing applications . They can be used in both homogeneous assays and heterogeneous detection.
Biological Labeling
Boronic acids can also be used in biological labeling and protein manipulation . This is due to their ability to form reversible covalent bonds with sugars, which can be useful in the study of biological systems.
Drug Discovery
Protodeboronation
Protodeboronation of boronic esters is a process that has been developed recently . This process involves the removal of a boron group from an organic compound, which can be useful in various chemical reactions.
Hydromethylation of Alkenes
Boronic esters can be used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable transformation that was previously unknown.
Boronic Acid-Containing Hydrogels
Boronic acid-containing hydrogels are important intelligent materials . With the introduction of boronic acid functionality, these hydrogels exhibit a lot of interesting properties, such as glucose-sensitivity, reversibility, and self-healing . These materials have found important applications in many areas, especially in biomedical areas . This includes the design of various glucose sensors and self-regulated insulin delivery devices .
Chemical Synthesis
(6-Methylquinolin-3-yl)boronic acid is a chemical compound with the molecular formula C10H10BNO2 . It’s typically stored in an inert atmosphere at 2-8°C . While specific applications of this compound are not readily available, boronic acids are generally used in various chemical reactions, including organic synthesis.
特性
IUPAC Name |
(6-methylquinolin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c1-7-2-3-10-8(4-7)5-9(6-12-10)11(13)14/h2-6,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBDSKYPNQEAIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=CC(=C2)C)N=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methylquinolin-3-yl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B1403954.png)
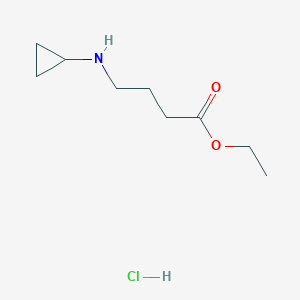
![2,7-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B1403957.png)
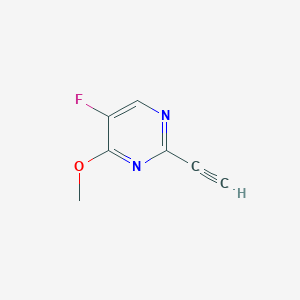
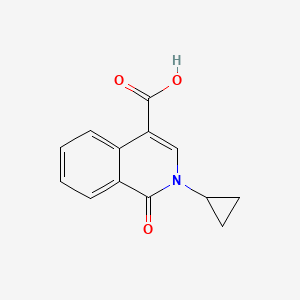
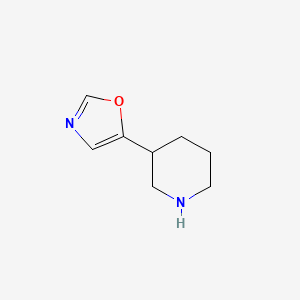
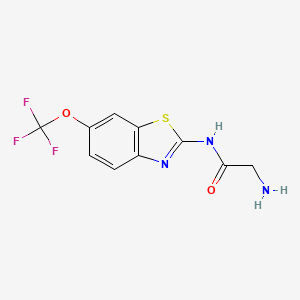
![2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1403965.png)
![methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1403968.png)
![[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1403969.png)
![(S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one](/img/structure/B1403970.png)
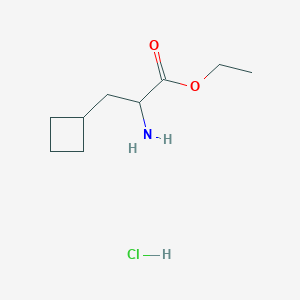
![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B1403973.png)
